1-(Methylthio)isoquinolin-3(4H)-one, CAS No. 36068-76-5, is a heterocyclic compound belonging to the isoquinolone class.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDg4Uqkh5G1fJ6N6lRrQlb1GELvncpLKOu0X5eqvKNz1SPH4VtOcSqYYCGHZU867RoiuVC-3i6CCgQVZngyN3u2aiyhRdWUzfujVgNZPeLP8ONOBgrz8WZenGjam9N-bCMB8VMUBarwOo66VlKnXcSdqYbnHs%3D)] Structurally, it is an isoquinoline core featuring a ketone at the C3 position and a methylthio (-SCH3) group at the C1 position. This substitution pattern makes the methylthio group a versatile leaving group, positioning the compound as a key precursor for introducing a wide range of substituents at the C1 position, which is a critical site for building molecular complexity in many biologically active isoquinoline alkaloids and synthetic analogs.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHdvgq8pJH-ffQ6R-4F3wM1PadpVgqXOgoufrZp-3V9giZyK2Do5MWLhgB6Pqs-WFKMG18v6FlKxMq-RPD3rayJNlWMDINp-tg12qC-BpMqjbI0TmoQjYdnU-RFruSGSebFhn0iFFGnmV4slb5kdfVHb3z_FSufLPGFVQpSd1FJ7g8UQEbSERxOYw%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCTP_1QexpzTInYMbFA8vy4WSHHPBb2cWc2m57PQ83ReOjqde6bZVDWzN35DW4SMcxbCmRtFJQJOherTjq__3LUchUpYs7J2TJPIQjTQzO_TaA8_V6q5GqU50pOWMItxBplbbWEwVOGk8ViVSung2jPv9SOxAVyGop2Ch9DWSR-twq5eaDtKLO1GyjvBop-0JLSxV7bYh2XQ291KbVB97hQ40I8lGoLTyusMtNgD8%3D)]
Attempting to substitute 1-(Methylthio)isoquinolin-3(4H)-one with simpler isoquinolones or unsubstituted isoquinoline often fails in synthetic workflows. The C1 position of the isoquinoline ring is the preferred site for nucleophilic attack, but it requires activation.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCTP_1QexpzTInYMbFA8vy4WSHHPBb2cWc2m57PQ83ReOjqde6bZVDWzN35DW4SMcxbCmRtFJQJOherTjq__3LUchUpYs7J2TJPIQjTQzO_TaA8_V6q5GqU50pOWMItxBplbbWEwVOGk8ViVSung2jPv9SOxAVyGop2Ch9DWSR-twq5eaDtKLO1GyjvBop-0JLSxV7bYh2XQ291KbVB97hQ40I8lGoLTyusMtNgD8%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGCovhbqemfFyXU1JlCNCxKC6WPEMdJWcQWDf6snSHVTj2iOHSQm7PeultgfF3zMwUyxvE6OvMFJcJf3vdKMS3IlvVzhaN1XNrH-CiVMwp5WEriBjPNgTivvrdWbvRVtqz9bs10SdYPahkX3mGuKvJgO8uRaUcMw-VU_Y7aBOJCv_EZe7zW4eiziY-zvw_Fny6C1a-2MJYIkOvst95_b1m_-189j9zCpmlfCaQ%3D)] Without the methylthio group, direct substitution at C1 is inefficient and requires harsh conditions or multi-step functionalization protocols. The methylthio moiety serves as an effective, pre-installed leaving group, enabling mild and high-yield displacement reactions. This built-in reactivity is critical for process efficiency and avoids the need for less stable or more costly activating groups, making this specific compound a more direct and reliable starting material for many multi-step syntheses.
The methylthio group at the C1 position is essential for accessing the synthetically valuable 1-methylthio-3-lithioisoquinoline intermediate. Treatment of the bromo-analog, 1-methylthio-3-bromoisoquinoline, with n-butyllithium at -78 °C readily generates this lithiated species. This intermediate cannot be formed from the simpler 3-bromoisoquinoline, which fails to undergo the desired lithium-halogen exchange.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDg4Uqkh5G1fJ6N6lRrQlb1GELvncpLKOu0X5eqvKNz1SPH4VtOcSqYYCGHZU867RoiuVC-3i6CCgQVZngyN3u2aiyhRdWUzfujVgNZPeLP8ONOBgrz8WZenGjam9N-bCMB8VMUBarwOo66VlKnXcSdqYbnHs%3D)] The resulting 1-methylthio-3-lithioisoquinoline reacts with various electrophiles, such as methyl iodide, to produce 1-methylthio-3-methylisoquinoline in a 71% yield.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDg4Uqkh5G1fJ6N6lRrQlb1GELvncpLKOu0X5eqvKNz1SPH4VtOcSqYYCGHZU867RoiuVC-3i6CCgQVZngyN3u2aiyhRdWUzfujVgNZPeLP8ONOBgrz8WZenGjam9N-bCMB8VMUBarwOo66VlKnXcSdqYbnHs%3D)] This demonstrates the compound's role as a masked equivalent of the otherwise inaccessible 3-lithioisoquinoline synthon.
| Evidence Dimension | Yield of 3-methylisoquinoline derivative |
| Target Compound Data | 71% yield (via the 1-methylthio-3-lithio intermediate) |
| Comparator Or Baseline | 3-Bromoisoquinoline (fails to generate the required 3-lithio intermediate) |
| Quantified Difference | Enables a reaction that is otherwise unsuccessful |
| Conditions | Reaction with n-butyllithium in THF at -78 °C, followed by quenching with methyl iodide. |
This enables the synthesis of 3-substituted isoquinolines, a class of compounds difficult to access directly, making this a critical procurement choice for specific synthetic targets.
While not a direct reaction of the title compound, a closely related analog demonstrates the unique reactivity of the methylthio group. In a comparative study, 2-(isothiocyanatomethyl)-1,1'-biphenyl reacted with methyl triflate (MeOTf) under metal-free conditions to produce the corresponding 1-(methylthio)-3,4-dihydroisoquinoline derivative in 86% yield.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDg4Uqkh5G1fJ6N6lRrQlb1GELvncpLKOu0X5eqvKNz1SPH4VtOcSqYYCGHZU867RoiuVC-3i6CCgQVZngyN3u2aiyhRdWUzfujVgNZPeLP8ONOBgrz8WZenGjam9N-bCMB8VMUBarwOo66VlKnXcSdqYbnHs%3D)] In contrast, attempting a similar reaction with diaryliodonium salts to form an arylthio derivative required a copper catalyst and generally resulted in lower to moderate yields for many substrates.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDg4Uqkh5G1fJ6N6lRrQlb1GELvncpLKOu0X5eqvKNz1SPH4VtOcSqYYCGHZU867RoiuVC-3i6CCgQVZngyN3u2aiyhRdWUzfujVgNZPeLP8ONOBgrz8WZenGjam9N-bCMB8VMUBarwOo66VlKnXcSdqYbnHs%3D)] This highlights the process advantage of using alkylthio precursors for certain transformations, avoiding metal catalysts and often achieving higher efficiency.
| Evidence Dimension | Reaction Yield and Conditions |
| Target Compound Data | 86% yield (for 1-methylthio derivative formation, metal-free) |
| Comparator Or Baseline | Variable yields (e.g., 46-75%) for 1-arylthio derivatives requiring a copper catalyst. |
| Quantified Difference | Up to ~40% higher yield and circumvention of metal catalysis. |
| Conditions | Reaction of isothiocyanate precursor with MeOTf in DCE for 2 hours. |
For processes where metal contamination is a concern (e.g., pharmaceutical synthesis) or where maximizing yield is critical, selecting an alkylthio-functionalized precursor like 1-(methylthio)isoquinolin-3(4H)-one offers a clear process advantage.
The compound is the right choice for synthetic campaigns targeting novel 3-substituted isoquinolines. Its ability to form a stable 3-lithio intermediate, a feature not shared by simpler bromo-isoquinolines, allows for the systematic introduction of various functional groups at this position, followed by reductive desulfurization to yield the final target.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDg4Uqkh5G1fJ6N6lRrQlb1GELvncpLKOu0X5eqvKNz1SPH4VtOcSqYYCGHZU867RoiuVC-3i6CCgQVZngyN3u2aiyhRdWUzfujVgNZPeLP8ONOBgrz8WZenGjam9N-bCMB8VMUBarwOo66VlKnXcSdqYbnHs%3D)]
In medicinal chemistry, where the isoquinoline core is a privileged scaffold found in numerous alkaloids with diverse bioactivities, this compound serves as an advanced intermediate.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTKVPrQLYDMXn6NiBpThIjPU1ZTHDQjhuTcZvaDWfNZmTqRLzT16HFQdP7tXcf4HA1FxxflD6zPr5yUZ7RIgVuVXgQhX27_p9gSqENaJyosCs5YAze10yYZ8o50DDCmf2BwlDQr2BMMTPYnE8%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGEWd2lPa1u6cdZxqlT3xtuUEfKJ9vfq3BNE577o2eAjbPXesoacOHXVqOs3fRL3tkq1o-lHSbblqLuCophD3Z_f_s4OzZzJ17jemHqw-lSQr9OgOXd10lV_Gzl1VIHj7rjp3y3xh0DuNT9mDl38atBh9RzZHwHIMxs7D-h203IrQ-yzSCXcVzv8w-ZSOb2l_hEesk1XHsdp5cDRSKYaP3yxxMl)] The methylthio group facilitates the introduction of complex side chains at C1, a key modification point for tuning pharmacological properties, enabling the efficient construction of analogs of natural products like papaverine or berberine for drug discovery programs.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTKVPrQLYDMXn6NiBpThIjPU1ZTHDQjhuTcZvaDWfNZmTqRLzT16HFQdP7tXcf4HA1FxxflD6zPr5yUZ7RIgVuVXgQhX27_p9gSqENaJyosCs5YAze10yYZ8o50DDCmf2BwlDQr2BMMTPYnE8%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGEWd2lPa1u6cdZxqlT3xtuUEfKJ9vfq3BNE577o2eAjbPXesoacOHXVqOs3fRL3tkq1o-lHSbblqLuCophD3Z_f_s4OzZzJ17jemHqw-lSQr9OgOXd10lV_Gzl1VIHj7rjp3y3xh0DuNT9mDl38atBh9RzZHwHIMxs7D-h203IrQ-yzSCXcVzv8w-ZSOb2l_hEesk1XHsdp5cDRSKYaP3yxxMl)]